Cas no 1240567-11-6 (Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride)

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a tertiary amine hydrochloride salt with potential applications in pharmaceutical and chemical synthesis. Its structure features a butyl group and a 4-(2-methylpropyl)benzyl moiety, offering a balance of lipophilicity and steric bulk, which may enhance binding affinity in receptor-targeted compounds. The hydrochloride form improves solubility in aqueous systems, facilitating handling and formulation. This compound is suitable for use as an intermediate in organic synthesis, particularly in the development of bioactive molecules. Its well-defined molecular structure ensures consistent reactivity, making it a reliable choice for research and industrial applications requiring precise amine functionalization.
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride structure
1240567-11-6 structure
Product name:Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
CAS No:1240567-11-6
MF:C15H26ClN
MW:255.826643466949
MDL:MFCD16810414
CID:4690121

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
    • Cl.CCCCNCC1=CC=C(CC(C)C)C=C1
    • N-(4-Isobutylbenzyl)butan-1-amine hydrochloride
    • MDL: MFCD16810414
    • Inchi: 1S/C15H25N.ClH/c1-4-5-10-16-12-15-8-6-14(7-9-15)11-13(2)3;/h6-9,13,16H,4-5,10-12H2,1-3H3;1H
    • InChI Key: BCRUIAGZCCGDMJ-UHFFFAOYSA-N
    • SMILES: Cl.N(CCCC)CC1C=CC(=CC=1)CC(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 157
  • Topological Polar Surface Area: 12

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB420948-1g
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride; .
1240567-11-6
1g
€467.00 2025-02-27
abcr
AB420948-5g
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride; .
1240567-11-6
5g
€722.60 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196039-1g
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
1240567-11-6 98%
1g
¥1386.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196039-10g
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
1240567-11-6 98%
10g
¥3391.00 2024-08-09
abcr
AB420948-10 g
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
1240567-11-6
10g
€935.60 2023-04-24
abcr
AB420948-25g
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride; .
1240567-11-6
25g
€1361.60 2025-02-27
A2B Chem LLC
AJ24587-2g
butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
1240567-11-6 95+%
2g
$1067.00 2024-04-20
A2B Chem LLC
AJ24587-25g
butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
1240567-11-6 95+%
25g
$2248.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196039-2g
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
1240567-11-6 98%
2g
¥1730.00 2024-08-09
abcr
AB420948-5 g
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
1240567-11-6
5g
€722.60 2023-04-24

Additional information on Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride: A Comprehensive Overview

The compound with CAS No. 1240567-11-6, commonly referred to as Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride, is a specialized chemical entity that has garnered attention in various scientific and industrial domains. This compound is a derivative of alkylamines, which are widely used in pharmaceuticals, agrochemicals, and specialty chemicals. The long-chain alkylamine structure of this compound contributes to its unique chemical properties, making it a valuable component in numerous applications.

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is characterized by its complex molecular architecture, which includes a butyl group attached to a phenyl ring substituted with a 2-methylpropyl group. This substitution pattern enhances the compound's stability and reactivity, making it suitable for use in demanding chemical environments. The hydrochloride salt form of the compound ensures optimal solubility and compatibility with various manufacturing processes.

Recent advancements in synthetic chemistry have enabled the efficient production of Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride through innovative reaction pathways. Researchers have explored the use of catalytic asymmetric synthesis to enhance the enantiomeric purity of the compound, which is critical for its application in chiral drug development. This approach not only improves the quality of the final product but also reduces the environmental footprint of the manufacturing process.

The alkylation reactions involving this compound have been extensively studied to understand its reactivity under different conditions. For instance, investigations into its behavior in nucleophilic substitution reactions have provided valuable insights into its potential as an intermediate in the synthesis of more complex molecules. These studies highlight the versatility of Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride in organic synthesis.

In the pharmaceutical sector, Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has shown promise as a building block for developing bioactive compounds. Its ability to form stable amine bonds makes it an ideal candidate for drug delivery systems and targeted therapies. Recent research has focused on its role in enhancing drug bioavailability by modifying pharmacokinetic properties through strategic chemical modifications.

Moreover, the compound's application extends to agrochemicals, where it serves as a precursor for herbicides and insecticides. Its selective reactivity allows for the creation of compounds with enhanced efficacy against specific pests while minimizing environmental impact. This dual functionality underscores the importance of Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride in sustainable agriculture.

From an environmental perspective, understanding the degradation pathways of Butyl({[4-(2-methylpropyl)pheny}l)methy})amine hydrochloride is crucial for assessing its ecological impact. Studies have revealed that under aerobic conditions, the compound undergoes rapid biodegradation, reducing its persistence in natural ecosystems. This finding aligns with global efforts to develop eco-friendly chemical products.

In conclusion, Butly({[4-(2-methylpropy}l)phenvl}methy})amine hydrochloride, with CAS No. 1240567-11-6, stands as a testament to advancements in chemical synthesis and application. Its unique properties and versatile applications position it as a key player in diverse industries. As research continues to uncover new potentials for this compound, its role in driving innovation across sectors is expected to grow significantly.

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(CAS:1240567-11-6)Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
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